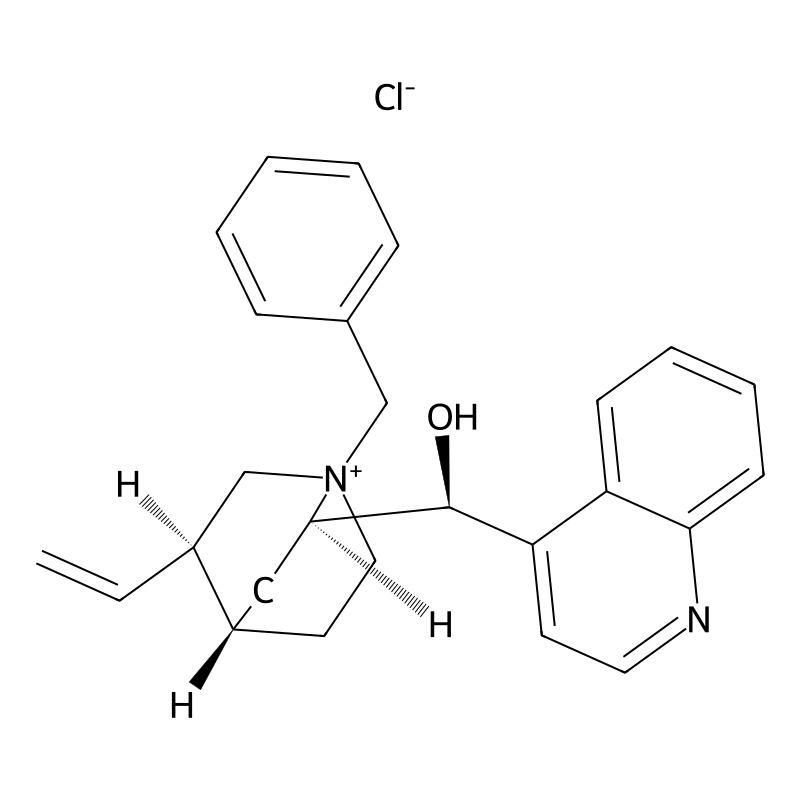

N-Benzylcinchoninium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enantioselective Alkylation

N-BCC is particularly well-suited for enantioselective alkylation reactions, which involve the introduction of an alkyl group to a molecule. In such reactions, N-BCC acts as a catalyst, facilitating the reaction and influencing the stereochemical outcome. For instance, studies have shown its effectiveness in the enantioselective alkylation of malonic diesters with alkyl halides, leading to the formation of optically pure products with high yields and enantioselectivities [, ].

Other Asymmetric Reactions

Beyond alkylation, N-BCC finds applications in various other asymmetric reactions, including:

- Hydrolysis of enol esters: N-BCC can be employed to facilitate the enantioselective hydrolysis of enol esters, converting them to their corresponding optically active alcohols [].

- Asymmetric 6π electrocyclization: This reaction involves the formation of a cyclic structure from a linear molecule with the assistance of N-BCC, leading to the synthesis of functionalized indolines with high enantioselectivity [].

- Asymmetric Michael addition: N-BCC can promote the asymmetric Michael addition reaction, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction allows for the creation of new carbon-carbon bonds with defined chirality [].

- Alkylation of monosubstituted indolinones: N-BCC can serve as a catalyst for the selective alkylation of monosubstituted indolinones with alkyl halides, enabling the synthesis of diversely substituted indolinone derivatives with high enantiopurity [].

- Asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds: N-BCC plays a role in the asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds, a process used to separate enantiomers of these molecules [].

N-Benzylcinchoninium chloride is a chiral ammonium salt derived from cinchonine, a natural alkaloid. Its molecular formula is C26H29ClN2O, and it has a molecular weight of approximately 421.0 g/mol. This compound is recognized for its role as a chiral phase transfer catalyst, which facilitates various

As a chiral phase-transfer catalyst, BCDC functions by:

- Formation of a complex: BCDC interacts with the substrate in the aqueous phase through ionic interactions between its positively charged nitrogen and the substrate's anionic functionality.

- Transfer across the interface: The BCDC-substrate complex migrates into the organic phase due to the hydrophobic nature of the catalyst.

- Reaction and release: The substrate is released from the complex and participates in the reaction with another reactant in the organic phase. The regenerated BCDC then returns to the aqueous phase to repeat the cycle.

Additionally, it can act as a catalyst in various organic transformations, including alkylation and acylation reactions, where it facilitates the transfer of nucleophiles across phases.

N-Benzylcinchoninium chloride exhibits various biological activities due to its cinchona alkaloid origin. It has been studied for its potential antimicrobial properties and effects on cell signaling pathways. The compound's chiral nature allows it to interact selectively with biological targets, which may lead to varying pharmacological effects compared to its non-chiral counterparts.

Research indicates that derivatives of cinchonine possess antimalarial activity, suggesting that N-benzylcinchoninium chloride could have similar properties due to its structural relationship with these biologically active compounds.

The synthesis of N-benzylcinchoninium chloride typically involves the reaction of cinchonine with benzyl chloride in a polar solvent such as dimethylformamide. The general procedure includes:

- Reactants: Cinchonine and benzyl chloride are mixed in dimethylformamide.

- Reaction Conditions: The mixture is heated at approximately 80°C for several hours.

- Isolation: Upon completion, the product is precipitated from the solution and purified by recrystallization .

This method yields high purity and recovery rates for the compound.

N-Benzylcinchoninium chloride finds applications primarily in asymmetric synthesis as a chiral phase transfer catalyst. Its ability to facilitate the resolution of racemic mixtures makes it valuable in producing enantiomerically pure compounds for pharmaceuticals and agrochemicals. Other applications include:

- Catalysis: Used in various organic reactions where phase transfer is necessary.

- Optical Resolution: Effective in separating enantiomers for chiral drugs.

- Research: Utilized in studies related to molecular recognition and stereochemistry.

Studies involving N-benzylcinchoninium chloride often focus on its interactions with different substrates during phase transfer catalysis. Its ability to form stable complexes with various organic molecules enhances reaction rates and selectivity. Research has shown that the compound can effectively interact with racemic phenolic compounds, leading to efficient resolutions through specific molecular recognition patterns .

Moreover, interaction studies have revealed insights into how structural features influence catalytic efficiency and selectivity, furthering understanding of its mechanism in asymmetric synthesis.

Several compounds share structural or functional similarities with N-benzylcinchoninium chloride, particularly other cinchona-derived alkaloids or chiral ammonium salts. Below is a comparison highlighting their uniqueness:

N-Benzylcinchoninium chloride stands out due to its specific application as a chiral phase transfer catalyst, which enhances its utility in asymmetric synthesis compared to other similar compounds.

Molecular Geometry and Stereochemical Configuration

N-Benzylcinchoninium chloride possesses a complex three-dimensional structure characterized by five distinct chiral centers, making it one of the most stereochemically rich phase-transfer catalysts available [6] [7]. The compound exhibits the absolute configuration (1S,2R,4S,5R) for the key stereogenic centers N1, C2, C3, C7, and C8, respectively [7] [8]. The molecular framework comprises a quinuclidine bicyclic system fused with a quinoline ring system, with a benzyl substituent attached to the quaternary nitrogen center [9].

The stereochemical notation for this compound is systematically described as (8R,9S)-N-Benzylcinchoninium, reflecting the critical chiral centers that govern its catalytic activity [8] [9]. The quinuclidine portion adopts a rigid bicyclic conformation, while the benzyl group exhibits conformational flexibility that is crucial for substrate recognition and enantioselective induction [7] [6].

X-ray Crystallographic Analysis

Crystallographic studies of closely related N-benzylcinchonidinium salts provide valuable insights into the solid-state structure of N-benzylcinchoninium chloride [7]. The anhydrous form crystallizes in the monoclinic crystal system with space group P21 [7]. The asymmetric unit consists of one molecular cation and one chloride anion, with the overall packing influenced by hydrogen bonding interactions and electrostatic forces [7].

Key crystallographic parameters reveal significant conformational details. The quinuclidine intramolecular N1⋯C3 distance measures approximately 2.534 Å in the anhydrous form, indicating a slight expansion of the bicyclic ring system compared to hydrated variants [7]. Critical torsion angles include C7-C8-C13-C12 at 107.9° and C8-C7-N1-C20 at -39.0°, which define the relative orientation of the quinoline and benzyl substituents [7].

The crystal structure exhibits extensive intramolecular hydrogen bonding networks, particularly involving the hydroxyl group at C8. Notable intramolecular contacts include C5-H5A⋯O1 and C20-H20B⋯O1 interactions, which stabilize the molecular conformation and influence the compound's reactivity profile [7]. X-ray structural analysis of molecular complexes formed between related compounds and chiral substrates demonstrates the importance of additive chiral features and complementary molecular packing in determining stereochemical outcomes [10] [5].

NMR Spectroscopic Elucidation of Chiral Centers

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of the stereochemical configuration and dynamic behavior of N-benzylcinchoninium chloride [11] [12]. The compound's five chiral centers generate complex NMR spectra with distinct chemical shift patterns that reflect the electronic environment around each stereogenic carbon [13].

Proton NMR analysis reveals characteristic signals for the quinuclidine protons, quinoline aromatic system, and benzyl substituent. The hydroxyl proton at C8 typically appears as a diagnostic signal, while the vinyl proton on the quinuclidine framework provides confirmation of the intact alkaloid structure [13]. Carbon-13 NMR spectroscopy enables precise assignment of all carbon atoms, with particular attention to the quaternary carbon centers and their stereochemical relationships [14].

The dynamic nature of the benzyl substituent can be observed through variable-temperature NMR studies, which reveal conformational exchange processes that are critical for understanding the compound's catalytic mechanism [12]. Chirality sensing using fluorine-19 NMR has emerged as a powerful technique for analyzing the enantiomeric purity and absolute configuration of related compounds, demonstrating the sophisticated spectroscopic methods available for stereochemical characterization [12].

Thermodynamic Stability and Degradation Pathways

N-Benzylcinchoninium chloride exhibits excellent thermal stability under normal operating conditions, with decomposition occurring at approximately 256°C [15] [16] [17]. This high thermal stability is attributed to the robust quinuclidine bicyclic framework and the ionic nature of the quaternary ammonium chloride salt [18].

Under thermal decomposition conditions, the compound undergoes fragmentation to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [17] [18]. The primary degradation pathways involve cleavage of carbon-nitrogen bonds, particularly the C-alkyl-N and C-methyl-N bonds, followed by dealkylation and oxidation processes [19] [20] [21]. These degradation mechanisms are similar to those observed for related benzalkonium compounds, where initial C-N bond fission leads to formation of smaller molecular fragments [22] [23].

Studies on related benzyl-containing quaternary ammonium compounds have revealed activation energies for decomposition processes in the range of 33.2 kJ·mol⁻¹ [19]. The compound remains chemically stable under normal use and storage conditions, requiring protection from strong oxidizing agents, direct sunlight, and elevated temperatures [18]. Recommended storage conditions include maintenance at room temperature under an inert atmosphere of nitrogen or argon [16] [18].

The degradation pathways involve initial formation of benzyldimethylamine as a primary metabolite, suggesting that C-alkyl-N bond cleavage occurs as the first step in the degradation process [22]. Subsequent reactions include N-demethylation to produce benzylmethylamine and benzylamine, followed by deamination with formation of benzaldehyde and benzoic acid [22]. These findings provide important insights into the environmental fate and biotransformation of the compound.

Solubility Behavior in Biphasic Systems

The solubility characteristics of N-benzylcinchoninium chloride in various solvent systems are fundamental to its function as a phase-transfer catalyst [24] [25]. The compound demonstrates excellent solubility in water, making it suitable for aqueous-organic biphasic catalytic systems [24]. In methanol, the compound shows limited solubility, which is exploited for purification and recrystallization procedures [26] [16].

The compound exhibits good solubility in a wide range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [25]. This broad solubility profile enables its application across diverse reaction conditions and solvent systems. In non-polar solvents such as toluene, the compound functions effectively in phase-transfer reactions, with the non-polar environment often enhancing enantioselectivity through stronger ion-pair interactions [27].

The critical aspect of N-benzylcinchoninium chloride's utility lies in its ability to function at the interface between aqueous and organic phases [28] [27]. In biphasic systems, the compound facilitates the transfer of ionic nucleophiles from the aqueous phase to the organic phase, where asymmetric reactions occur [28]. The solubility behavior in methanol-water mixtures (1:5) is particularly important for optical rotation measurements, providing standardized conditions for characterization [15] [26] [3].

Phase-transfer catalytic systems involving N-benzylcinchoninium chloride rely on the formation of ion pairs between the chiral catalyst and anionic nucleophiles [28] [27]. The solvent polarity significantly influences the strength of these ion-pair interactions, with non-polar solvents generally favoring tighter ion pairs and enhanced enantioselectivity [27]. This solvent-dependent behavior is crucial for optimizing reaction conditions and achieving maximum asymmetric induction in synthetic applications.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant